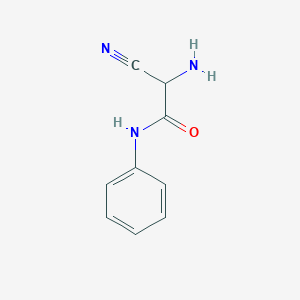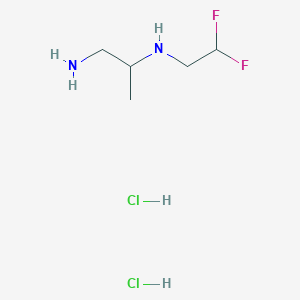![molecular formula C11H12N2O B12434293 {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product in good purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-[(1H-imidazol-4-yl)methyl]benzaldehyde or 3-[(1H-imidazol-4-yl)methyl]benzoic acid.
Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction conditions.
科学的研究の応用
Chemistry
In chemistry, {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications .
作用機序
The mechanism of action of {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol depends on its specific application. In biological systems, the imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .
類似化合物との比較
Similar Compounds
4-(1H-imidazol-1-yl)benzaldehyde: A precursor in the synthesis of {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol.
4-(1H-imidazol-1-yl)benzoic acid: An oxidized derivative with potential biological activity.
4-(1H-imidazol-1-yl)phenylmethanol: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both an imidazole ring and a primary alcohol group.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
[3-(1H-imidazol-5-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C11H12N2O/c14-7-10-3-1-2-9(4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13) |
InChIキー |
FUJDGTQLUAEAAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CO)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12434219.png)

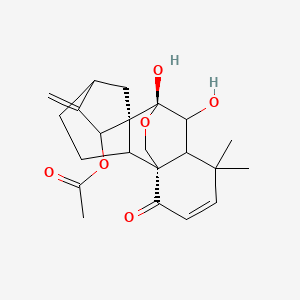
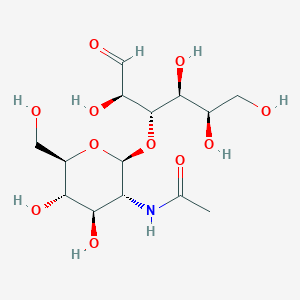

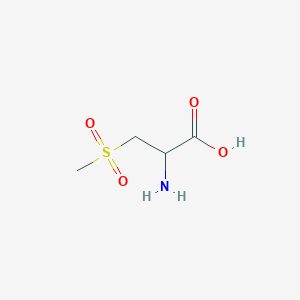
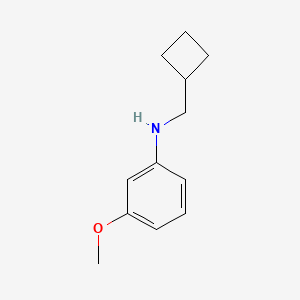
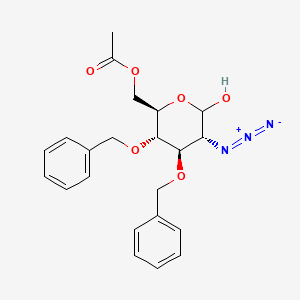

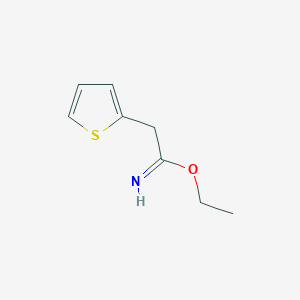
![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
